molecular formula C18H16N2O2 B8540811 2,2'-dimethylspiro[4H-isoquinoline-3,3'-isoindole]-1,1'-dione CAS No. 69135-69-9

2,2'-dimethylspiro[4H-isoquinoline-3,3'-isoindole]-1,1'-dione

Cat. No. B8540811
M. Wt: 292.3 g/mol
InChI Key: FJNZOPLFXFQKSA-UHFFFAOYSA-N
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Patent
US04107311

Procedure details

A mixture of 9.1 grams (0.0294 mole) of α-(1-hydroxy-2-methyl-3-oxoisoindolin-1-yl)-N-methyl-o-toluamide and 180 milliliters of 2 M sulfuric acid is refluxed for 20 hours. The mixture is cooled and the solid separated by filtration. The solid is then dissolved in methylene chloride and washed twice with water and once with brine. The organic phase is dried over magnesium sulfate, filtered and evaporated in vacuo. The resulting oil is crystallized from ethanol to give 2,2'-dimethyl spiro[isoindolin-1,3'(4'H)-isoquinoline]1',3-dione, m.p. 202° - 203° C.
Name
α-(1-hydroxy-2-methyl-3-oxoisoindolin-1-yl)-N-methyl-o-toluamide
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1([CH2:13][C:14]2[C:15]([C:20]([NH:22][CH3:23])=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH3:12]>S(=O)(=O)(O)O>[CH3:12][N:3]1[C:2]2([CH2:13][C:14]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:20](=[O:21])[N:22]2[CH3:23])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1=[O:11]

Inputs

Step One
Name
α-(1-hydroxy-2-methyl-3-oxoisoindolin-1-yl)-N-methyl-o-toluamide
Quantity
9.1 g
Type
reactant
Smiles
OC1(N(C(C2=CC=CC=C12)=O)C)CC=1C(=CC=CC1)C(=O)NC
Name
Quantity
180 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solid separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid is then dissolved in methylene chloride
WASH
Type
WASH
Details
washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil is crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CN1C(C2=CC=CC=C2C12N(C(C1=CC=CC=C1C2)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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